

# Spectroscopic Profile of 2-Chloro-3-fluoroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-3-fluoroaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-chloro-3-fluoroaniline**, a key intermediate in various synthetic applications. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside experimental Mass Spectrometry (MS) findings. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.

## Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **2-chloro-3-fluoroaniline**. It is important to note that the NMR and IR data presented are predicted based on established principles and data from analogous compounds, as comprehensive experimental data is not readily available in public databases. The mass spectrometry data is based on experimental findings.

## <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

The predicted <sup>1</sup>H NMR spectrum of **2-chloro-3-fluoroaniline** in a non-polar solvent like CDCl<sub>3</sub> would exhibit three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, and a broad signal for the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Chloro-3-fluoroaniline**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Predicted Coupling Constants (J, Hz)	Integration
H-4	6.85 - 7.00	ddd	$J(\text{H-F}) \approx 9.0$ , $J(\text{H-H}) \approx 8.5$ , $J(\text{H-H}) \approx 1.0$	1H
H-5	6.65 - 6.80	ddd	$J(\text{H-H}) \approx 8.5$ , $J(\text{H-H}) \approx 8.0$ , $J(\text{H-F}) \approx 1.5$	1H
H-6	6.95 - 7.10	t	$J(\text{H-H}) \approx 8.0$	1H
-NH <sub>2</sub>	3.50 - 4.50	br s	-	2H

ddd = doublet of doublet of doublets, t = triplet, br s = broad singlet

## $^{13}\text{C}$ NMR (Carbon NMR) Data (Predicted)

The predicted  $^{13}\text{C}$  NMR spectrum will show six signals for the aromatic carbons. The carbon atoms directly attached to the electronegative chlorine, fluorine, and nitrogen atoms will have their chemical shifts significantly affected.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2-Chloro-3-fluoroaniline**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (-NH <sub>2</sub> )	145.0 - 148.0
C-2 (-Cl)	118.0 - 121.0
C-3 (-F)	158.0 - 162.0 (d, $^1J(C-F) \approx 240-250$ Hz)
C-4	115.0 - 118.0 (d, $^2J(C-F) \approx 20-25$ Hz)
C-5	112.0 - 115.0
C-6	125.0 - 128.0 (d, $^3J(C-F) \approx 3-5$ Hz)

d = doublet

## <sup>19</sup>F NMR (Fluorine NMR) Data (Predicted)

A single resonance is expected in the <sup>19</sup>F NMR spectrum. The chemical shift will be influenced by the electronic environment of the fluorine atom on the aromatic ring.

Table 3: Predicted <sup>19</sup>F NMR Data for **2-Chloro-3-fluoroaniline**

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)
<sup>19</sup> F	-115 to -125

Referenced to CFCl<sub>3</sub>

## IR (Infrared) Spectroscopy Data (Predicted)

The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, aromatic C-H and C=C stretching, and C-Cl and C-F stretching vibrations.

Table 4: Predicted Significant IR Absorptions for **2-Chloro-3-fluoroaniline**

Vibrational Mode	Predicted Frequency (cm <sup>-1</sup> )	Intensity
N-H Stretch (asymmetric & symmetric)	3400 - 3500	Medium
Aromatic C-H Stretch	3000 - 3100	Medium-Weak
N-H Bend	1600 - 1650	Strong
Aromatic C=C Stretch	1450 - 1600	Medium
C-N Stretch (aromatic)	1250 - 1350	Strong
C-F Stretch	1100 - 1200	Strong
C-Cl Stretch	700 - 800	Strong

## MS (Mass Spectrometry) Data (Experimental)

The mass spectrum of **2-chloro-3-fluoroaniline** is characterized by its molecular ion peak and distinct fragmentation patterns. Due to the presence of chlorine, an isotopic peak ( $M+2$ ) with an intensity of approximately one-third of the molecular ion peak is expected. The experimental data is sourced from SpectraBase.[\[1\]](#)

Table 5: Experimental Mass Spectrometry Data for **2-Chloro-3-fluoroaniline**

m/z	Proposed Fragment Ion	Relative Intensity
145/147	$[M]^{+·}$ (Molecular Ion)	High
110	$[M - Cl]^{+}$	Moderate
83	$[M - Cl - HCN]^{+}$	Moderate

## Experimental Protocols

Standard protocols for obtaining the spectroscopic data are detailed below. These methodologies are generally applicable for the analysis of halogenated anilines.

## NMR Spectroscopy

- Sample Preparation: A solution of 5-10 mg of **2-chloro-3-fluoroaniline** is prepared in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
- $^1\text{H}$  NMR Acquisition: A standard proton NMR spectrum is acquired on a 300 or 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired on a 75 or 100 MHz spectrometer. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- $^{19}\text{F}$  NMR Acquisition: A  $^{19}\text{F}$  NMR spectrum is acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 282 or 376 MHz. A common external reference is  $\text{CFCl}_3$ .

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to  $400 \text{ cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

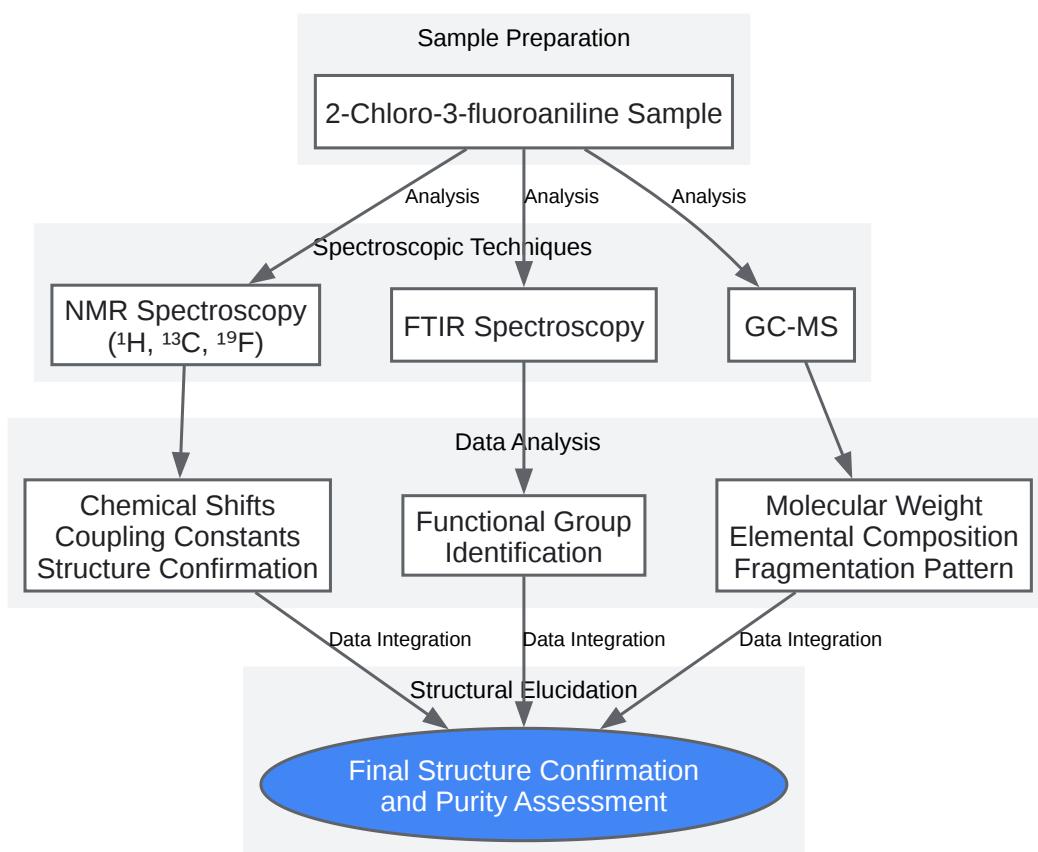
- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Conditions:

- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
- Injector Temperature: 250 °C.
- Oven Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Ion Trap.
  - Scan Range: m/z 40-300.

## Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a compound like **2-chloro-3-fluoroaniline** is depicted in the following diagram.

## Spectroscopic Analysis Workflow for 2-Chloro-3-fluoroaniline

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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis and structural elucidation of **2-chloro-3-fluoroaniline**.

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## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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